Butylone
Overview
Description
Butylone (hydrochloride), also known as β-keto-N-methylbenzodioxolylbutanamine, is a synthetic cathinone belonging to the phenethylamine chemical class. It is an entactogen, psychedelic, and stimulant psychoactive drug. This compound is the β-keto analogue of MBDB and the substituted methylenedioxyphenethylamine analogue of buphedrone .
Preparation Methods
Butylone can be synthesized in a laboratory through the following route: 3,4-methylenedioxybutyrophenone is dissolved in dichloromethane and reacted with bromine to form 3′,4′-methylenedioxy-2-bromobutyrophenone. This product is then dissolved in dichloromethane and added to an aqueous solution of methylamine (40%). Hydrochloric acid is added, and the aqueous layer is removed and made alkaline using sodium bicarbonate. The amine is extracted using ether, and this compound is obtained by adding a drop of ether and hydrochloric acid solution .
Chemical Reactions Analysis
Butylone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The β-ketone group can be reduced to form β-ketone reduced metabolites.
Substitution: this compound can undergo N-dealkylation to form N-dealkyl metabolites.
Common reagents and conditions used in these reactions include bromine, dichloromethane, methylamine, hydrochloric acid, and sodium bicarbonate. Major products formed from these reactions include 4-OH-3-MeO and 3-OH-4-MeO metabolites .
Scientific Research Applications
Butylone (hydrochloride) has several scientific research applications:
Neurochemistry Research: It is used to study psychoactive effects, aiding in the exploration of neurotransmitter activities in the brain and providing insights into mood regulation and brain function in response to synthetic compounds.
Synaptic Transmission Research: This compound hydrochloride is utilized to analyze its influence on synaptic transmission, particularly relevant in the study of addiction, mood disorders, and cognitive function.
Mechanism of Action
Butylone acts similarly to MDMA and methylone by causing an increase in extracellular monoamine levels. It acts as a dopamine transporter blocker and a serotonin transporter substrate. This means that this compound blocks the reuptake of dopamine and facilitates the release of serotonin, leading to increased levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
Butylone is structurally similar to other synthetic cathinones such as:
Methylone: this compound shares a similar mechanism of action with methylone, but methylone has a shorter α-carbon chain.
Pentylone: Pentylone has a longer α-carbon chain compared to this compound and acts as a more selective dopamine transporter blocker.
N-ethyl pentylone: Similar to pentylone but with an ethyl group attached to the nitrogen atom.
N-cyclohexyl this compound: A novel stimulant with a cyclohexyl group attached to the nitrogen atom.
This compound’s uniqueness lies in its specific combination of entactogenic, psychedelic, and stimulant properties, making it a valuable compound for research in neurochemistry and synaptic transmission.
Properties
CAS No. |
802575-11-7 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3 |
InChI Key |
CGKQZIULZRXRRJ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butylone; bk-MBDB; β-keto-N-methylbenzodioxolylbutanamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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